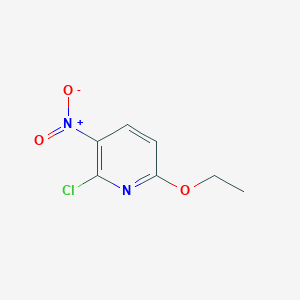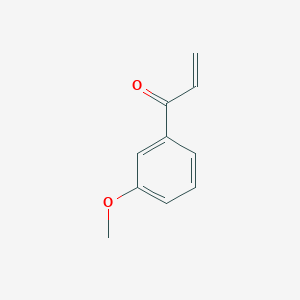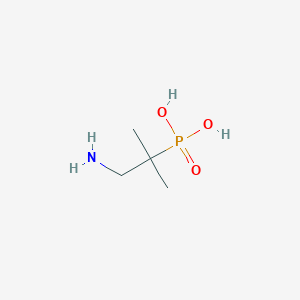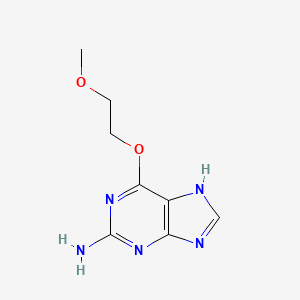
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE is a chemical compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with a 2-methoxyethoxy group, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE typically involves multi-step organic reactions One common synthetic route starts with the functionalization of a purine derivativeFor example, the reaction of a purine derivative with 2-(2-methoxyethoxy)ethanol in the presence of a base such as sodium hydride can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced purine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the 2-methoxyethoxy group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Mechanism of Action
The mechanism of action of 6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The 2-methoxyethoxy group may enhance its solubility and bioavailability, facilitating its interaction with target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
2-amino-6-chloropurine: A synthetic purine derivative with different substituents.
6-(2-hydroxyethoxy)-7H-purin-2-amine: A similar compound with a hydroxyethoxy group instead of a methoxyethoxy group.
Properties
CAS No. |
105797-60-2 |
|---|---|
Molecular Formula |
C8H11N5O2 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
6-(2-methoxyethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C8H11N5O2/c1-14-2-3-15-7-5-6(11-4-10-5)12-8(9)13-7/h4H,2-3H2,1H3,(H3,9,10,11,12,13) |
InChI Key |
NXQXGALZDPNWMP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


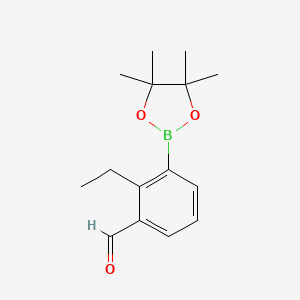
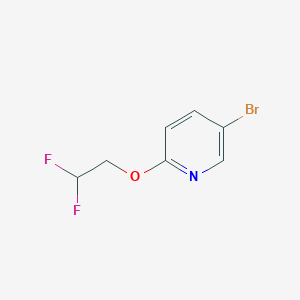
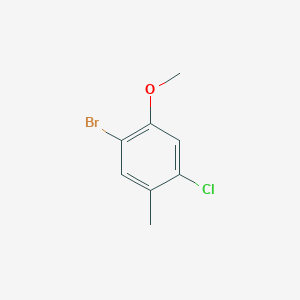
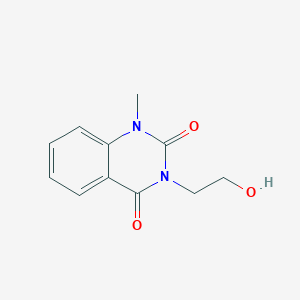
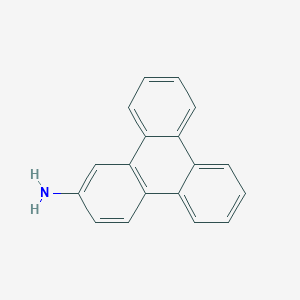
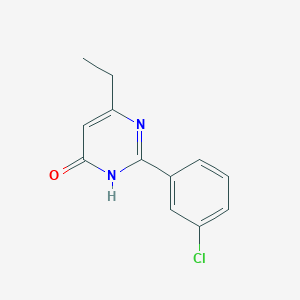
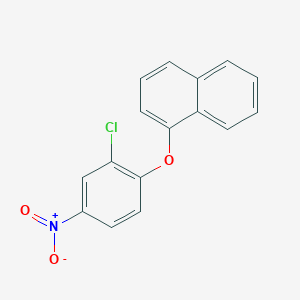
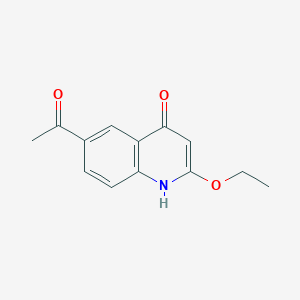
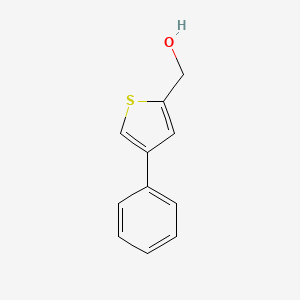
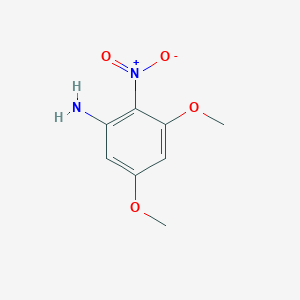
![Isothiazolo[4,3-D]pyrimidine](/img/structure/B8781686.png)
